molecular formula C23H25N3O3 B8631564 KDR-in-4

KDR-in-4

Cat. No. B8631564
M. Wt: 391.5 g/mol
InChI Key: IVKQYQMLUAZKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06656942B2

Procedure details

A mixture of tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate (1-8, 1.50 g, 3.80 mmol, 1 equiv), 2-chloro-N-(2-methoxyethyl)-N-methylethanamine (720 mg, 4.75 mmol, 1.25 equiv), and cesium carbonate (3.09 g, 9.50 mmol, 2.50 equiv) in N,N-dimethylformamide (20 mL) was heated at 70° C. for 5 hours. The reaction mixture was concentrated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with water then brine, dried over magnesium sulfate, and concentrated to give a brown gum. The gum was dissolved in a 1:1 mixture of water and acetic acid (60 mL), and the resulting solution was heated at 100° C. for 18 hours. The reaction mixture was concentrated, and the residue was partitioned between aqueous saturated sodium bicarbonate solution and ethyl acetate. The organic layer was washed with water then brine, dried over magnesium sulfate, and concentrated to give a yellow solid. Purification by flash column chromatography (5% ethanol saturated with ammonia/CH2Cl2, grading to 10% ethanol saturated with ammonia/CH2Cl2) provided 3-(5-{2-[(2-methoxyethyl) (methyl)amino]ethoxy}-1H-indol-2-yl)quinolin-2(1H)-one (1-9) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 11.10 (s, 1H), 9.72 (s, 1H), 8.32 (s, 1H), 7.68 (br d, 1H, J=7.8 Hz), 7.53 (br t, 1H, J=7.6 Hz), 7.35 (d, 1H, J=8.8 Hz), 7.29 (br t, 1H, J=7.8 Hz), 7.24 (br d, 1H, J=8.2 Hz), 7.09 (d, 1H, J=2.2 Hz), 6.97 (d, 1H, J=1.4 Hz), 6.89 (dd, 1H, J=8.6, 2.2 Hz), 4.16 (t, 2H, J=5.9 Hz), 3.54 (t, 2H, J=2.67 (t, 3H, J=5.7 Hz), 3.38 (s, 3H), 2.92 (t, 3H, J=6.0 Hz), 2.73 (t, 3H, J=5.8 Hz), 2.44 (s, 3H).
Name
tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]2[N:13](C(OC(C)(C)C)=O)[C:14]3[C:19]([CH:20]=2)=[CH:18][C:17]([OH:21])=[CH:16][CH:15]=3)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl[CH2:30][CH2:31][N:32]([CH2:34][CH2:35][O:36][CH3:37])[CH3:33].C(=O)([O-])[O-:39].[Cs+].[Cs+]>CN(C)C=O.O.C(O)(=O)C>[CH3:37][O:36][CH2:35][CH2:34][N:32]([CH3:33])[CH2:31][CH2:30][O:21][C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([C:11]1[C:2](=[O:39])[NH:3][C:4]3[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=3)=[CH:20]2 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=1N(C2=CC=C(C=C2C1)O)C(=O)OC(C)(C)C
Name
Quantity
720 mg
Type
reactant
Smiles
ClCCN(C)CCOC
Name
cesium carbonate
Quantity
3.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown gum
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated at 100° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous saturated sodium bicarbonate solution and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (5% ethanol saturated with ammonia/CH2Cl2, grading to 10% ethanol saturated with ammonia/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COCCN(CCOC=1C=C2C=C(NC2=CC1)C=1C(NC2=CC=CC=C2C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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